molecular formula C16H16N4O3 B2479358 N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2177060-83-0

N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2479358
CAS No.: 2177060-83-0
M. Wt: 312.329
InChI Key: LRQJUEYSKJVJGF-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of a benzodioxine ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine core through a ring-closing metathesis reaction using a nitro-Grela catalyst . The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine ring through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and nucleophilic substitution steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJUEYSKJVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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